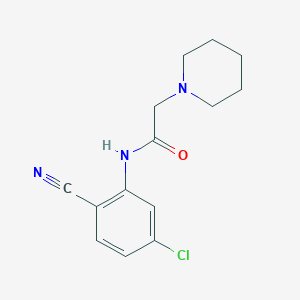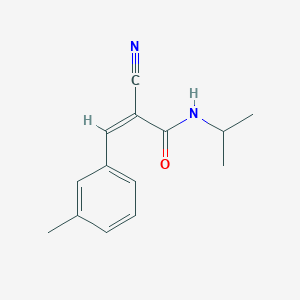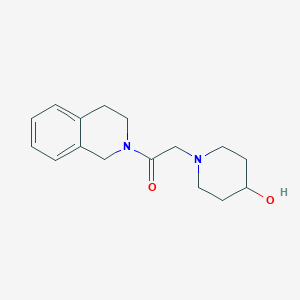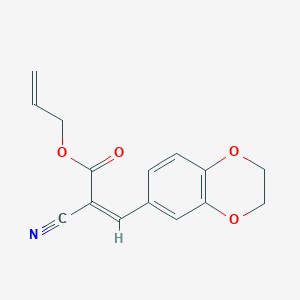![molecular formula C16H19N3O B7480211 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation. In
Mechanism of Action
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in lab experiments is its specificity for CK2, which allows for the study of the role of CK2 in various cellular processes. However, one limitation is that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be toxic at high concentrations, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in combination with other anti-cancer agents may enhance its anti-tumor effects. Finally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in animal models of cancer and other diseases may provide valuable insights into its therapeutic potential.
In conclusion, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a small molecule inhibitor that has been extensively studied in scientific research due to its ability to inhibit CK2. It has been shown to have anti-tumor effects, inhibit angiogenesis, and have anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile that hold promise for its potential therapeutic applications.
Synthesis Methods
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-bromomethyl-benzonitrile with 1-cyclopropanecarbonyl-piperazine in the presence of a palladium catalyst. Other methods include the use of 1,4-dibromobutane and cyanide to form the nitrile group, followed by reaction with piperazine and cyclopropanecarbonyl chloride.
Scientific Research Applications
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied in scientific research due to its ability to inhibit CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of bacteria, viruses, and parasites.
properties
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-14-3-1-2-4-15(14)12-18-7-9-19(10-8-18)16(20)13-5-6-13/h1-4,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZSIYXBWPVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)

![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)



![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)